Indium oxide - 1312-43-2

Indium oxide

Catalog Number: EVT-301772
CAS Number: 1312-43-2
Molecular Formula: In2O3
Molecular Weight: 277.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indium oxide is a promising material for gas-sensing applications due to its high sensitivity to various gases [, , ]. The sensing mechanism is based on the change in electrical conductivity of In2O3 upon exposure to target gases.

Future Directions
  • Alternative TCOs: Research is ongoing to find alternative TCO materials with comparable or better performance than ITO, particularly for flexible electronics and NIR applications [].

Gas Sensors

Indium Tin Oxide (ITO)

Compound Description: Indium tin oxide (ITO) is a ternary composition of indium, tin and oxygen where tin acts as a dopant to indium oxide. ITO is transparent and colorless in thin layers while appearing yellowish to gray in bulk form. The material is characterized by its excellent optical transparency and electrical conductivity making it a highly valuable material for various applications including transparent electrodes, touch screens, and solar cells [].

Relevance: ITO is directly derived from indium oxide by doping it with tin, leading to enhanced electrical conductivity while maintaining its optical transparency. The papers discuss the impact of tin doping on the structural, electrical, and optical properties of indium oxide [, , , , , ]. For example, one study revealed that tin doping exceeding 6% adversely affects the optoelectronic properties of ITO, highlighting a critical doping threshold for optimal performance [].

Indium Hydroxide (In(OH)₃)

Relevance: Indium hydroxide serves as a common precursor for synthesizing indium oxide nanomaterials [, ]. It can be transformed into indium oxide through thermal decomposition or calcination processes. This relationship highlights the importance of precursor selection in tailoring the properties of the final indium oxide material.

Tin Oxide (SnO₂)

Relevance: Tin oxide is another transparent conducting oxide similar to indium oxide []. Several papers explore its use as a dopant in indium oxide (forming ITO), comparing their properties and potential for various applications [, , , ]. The preparation method for nanometer tin indium oxide powder is specifically addressed, further emphasizing the close relationship and importance of both oxides in materials science [].

Zinc Oxide (ZnO)

Relevance: Zinc oxide is often compared with indium oxide as a potential alternative material for transparent conducting applications [, ]. It is also investigated in mixed oxide systems like zinc-indium oxide for potential applications in gas sensing, demonstrating the exploration of different metal oxide combinations to tailor material properties [].

Titanium Dioxide (TiO₂)

Relevance: Titanium dioxide is frequently cited alongside indium oxide in studies focusing on photocatalytic applications, particularly in the context of CO2 reduction [, , ]. The comparison stems from their potential as semiconductor photocatalysts. One study explored the potential of indium-tungsten-oxide alloys for heterojunctions with crystalline silicon, showcasing the versatility of indium oxide in combination with other metal oxides for electronic applications [].

Zirconium Dioxide (ZrO₂)

Relevance: Zirconium dioxide is mentioned in the context of its promoting effects on the decomposition of water by reduction-oxidation cycles of In₂O₃ []. This interaction highlights the potential of utilizing indium oxide in conjunction with other metal oxides for energy-related applications.

Indium Fluoride (InF₃)

Relevance: Indium fluoride is used as a precursor in the chemical vapor deposition of fluorine-doped indium oxide thin films []. This highlights the use of indium-containing precursors in fabricating doped indium oxide materials for specific applications.

Erbium Oxide (Er₂O₃)

Relevance: Erbium oxide is employed as a dopant in indium oxide to create gas-sensitive materials with enhanced sensitivity to ethanol [, ]. This doping strategy highlights the potential of tailoring the sensing properties of indium oxide by incorporating rare-earth elements.

Tantalum Pentoxide (Ta₂O₅)

Relevance: Tantalum pentoxide is alloyed with indium oxide to enhance the performance of nitrogen dioxide gas sensors []. The incorporation of Ta₂O₅ in the indium oxide sensing membrane led to improved responsivity, lower operating temperature, and faster response and recovery times, demonstrating the potential for performance enhancement through alloying with other metal oxides.

Indium-Tungsten-Oxide Alloys

Relevance: One study explored the potential of indium-tungsten-oxide alloys for heterojunctions with crystalline silicon, showcasing the versatility of indium oxide in combination with other metal oxides for electronic applications []. These alloys offer tunable electronic properties depending on their composition, making them promising for various applications, including transparent conductors and optoelectronic devices.

Source Classification

Indium oxide is classified as an inorganic compound and a metal oxide. It is primarily used in the production of transparent conductive films and coatings due to its unique electrical and optical properties. The compound is typically found in a cubic crystal structure and exhibits n-type conductivity, making it valuable in various electronic applications.

Synthesis Analysis

Indium oxide can be synthesized through several methods, each with distinct characteristics:

  1. Chemical Bath Deposition: A low-cost method that allows for the deposition of thin films of indium oxide. This technique involves immersing substrates in a solution containing indium salts and adjusting parameters like temperature and pH to control film quality .
  2. Chemical Vapor Deposition: A widely used technique where gaseous reactants are deposited on a substrate to form a thin film. The process requires careful control of temperature and pressure to ensure uniformity .
  3. Sol-Gel Method: This method involves the transition of a solution into a solid gel phase. Indium salts are hydrolyzed to form indium hydroxide, which is then calcined to produce indium oxide nanoparticles. This technique allows for precise control over particle size and morphology .
  4. Electrodeposition: In this electrochemical process, an electric current is used to reduce indium ions from a solution onto an electrode surface, forming indium oxide layers. Parameters such as current density and bath composition are crucial for achieving desired properties .
  5. Green Synthesis: Recent advancements have introduced environmentally friendly methods such as mixing indium nitrate with ammonium bicarbonate at elevated temperatures without solvents. This method not only reduces environmental impact but also simplifies the synthesis process .
Molecular Structure Analysis

Indium oxide crystallizes in the cubic bixbyite structure (space group Ia3Ia-3), with lattice parameters typically around 10.12 Å. The molecular structure consists of indium ions coordinated by oxygen ions in a 1:1 ratio, leading to the formation of an oxygen-deficient structure that contributes to its n-type conductivity. The presence of oxygen vacancies plays a critical role in enhancing the electrical properties of indium oxide .

Chemical Reactions Analysis

Indium oxide participates in various chemical reactions:

  • Formation Reaction: Indium oxide can be synthesized through the thermal decomposition of indium hydroxide or nitrate:
    2In OH 3In2O3+3H2O2\text{In OH }_3\rightarrow \text{In}_2\text{O}_3+3\text{H}_2\text{O}
  • Reduction Reactions: Indium oxide can be reduced to metallic indium using hydrogen gas at high temperatures:
    In2O3+3H22In+3H2O\text{In}_2\text{O}_3+3\text{H}_2\rightarrow 2\text{In}+3\text{H}_2\text{O}
  • Reactivity with Acids: Indium oxide reacts with strong acids like hydrochloric acid to form indium salts:
    In2O3+6HCl2InCl3+3H2O\text{In}_2\text{O}_3+6\text{HCl}\rightarrow 2\text{InCl}_3+3\text{H}_2\text{O}

These reactions underscore the versatility of indium oxide in various chemical environments.

Mechanism of Action

The mechanism of action for indium oxide primarily revolves around its semiconducting properties. When exposed to light or heat, electrons can be excited from the valence band to the conduction band due to the presence of oxygen vacancies. This phenomenon enhances its conductivity and makes it suitable for applications such as gas sensors and photovoltaic devices . The specific interactions depend on environmental factors such as temperature and humidity.

Physical and Chemical Properties Analysis

Indium oxide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white powder.
  • Melting Point: Approximately 1900 °C.
  • Density: Around 7.18 g/cm³.
  • Electrical Conductivity: Exhibits n-type conductivity due to oxygen vacancies.
  • Optical Properties: Transparent in visible light while reflecting infrared radiation, making it ideal for transparent conductive coatings.

These properties make indium oxide suitable for applications in optoelectronics and energy-efficient technologies.

Applications

Indium oxide has diverse applications across various fields:

  1. Transparent Conductive Oxides: Used extensively in touch screens, flat-panel displays, and solar cells due to its excellent transparency and conductivity.
  2. Gas Sensors: Employed in detecting gases such as hydrogen sulfide and ammonia due to its sensitivity to changes in ambient conditions.
  3. Catalysts: Acts as a catalyst in various chemical reactions, including oxidation processes.
  4. Photocatalysis: Utilized in photocatalytic applications for environmental remediation by degrading organic pollutants under UV light.
  5. Electronics: Integral in the fabrication of electronic components like diodes and transistors due to its semiconducting properties.
Introduction to Indium Oxide

Historical Development and Discovery of Indium Oxide

Indium oxide (In₂O₃) traces its origins to the elemental discovery of indium in 1863. German chemists Ferdinand Reich and Hieronymous Theodor Richter identified an intense indigo-blue spectral line (451 nm) while analyzing zinc sulfide ores from the Freiberg mining district. This characteristic emission led them to name the new element "indium" from the Latin indicum. By 1864, Richter had isolated the metal, and subsequent oxidation studies yielded indium oxide [1] [3] [6].

Initial industrial applications emerged in the 1930s when the Indium Corporation developed indium-containing alloys for aircraft bearing lubricants and low-melting-point solders. However, indium oxide’s pivotal role in modern materials science began in the mid-20th century with the advent of transparent conductive oxides (TCOs). Researchers discovered that tin-doped indium oxide (indium tin oxide, ITO) combined high electrical conductivity with optical transparency, enabling its use in electro-optical devices [1] [3]. The late 20th century saw exponential growth in ITO demand due to the proliferation of flat-panel displays and thin-film photovoltaics, cementing indium oxide’s status as a critical functional material [5] [7].

Fundamental Chemical and Physical Properties

Indium oxide is a wide-bandgap semiconductor existing in multiple crystalline phases. The thermodynamically stable cubic bixbyite structure (space group Ia3) contains 80 atoms per unit cell (32 indium, 48 oxygen) with lattice parameter a = 10.118 Å. Indium ions occupy two crystallographically distinct sites: 8b (octahedral oxygen coordination) and 24d (trigonal prismatic coordination) [2] [4] [10]. A high-temperature rhombohedral phase (space group R3c) forms under extreme conditions or via non-equilibrium synthesis, featuring a hexagonal close-packed oxygen sublattice with a = 5.48 Å and c = 14.51 Å [4] [9].

Table 1: Structural Parameters of Indium Oxide Phases

PhaseSpace GroupLattice Parameters (Å)Coordination GeometryDensity (g/cm³)
Cubic (Bixbyite)Ia3a = 10.118In¹: Octahedral (6-fold)7.179
In²: Trigonal prismatic (6-fold)
RhombohedralR3ca = 5.487, c = 14.510Distorted octahedral7.31

Optically, indium oxide exhibits >90% transparency across visible wavelengths (400–700 nm) due to its ~3 eV direct bandgap. This transparency coexists with degenerate n-type semiconductivity (carrier density: 10¹⁹–10²⁰ cm⁻³), enabled by intrinsic oxygen vacancies. These vacancies act as double donors, contributing two free electrons per defect [2] [4] [7]. The room-temperature electrical conductivity ranges from 10² to 10⁴ S/cm, tunable via doping, oxygen stoichiometry, or nanostructuring. Amorphous films retain reasonable conductivity (~10² S/cm) due to preservation of metal-metal orbital overlap at medium-range order distances (3–5 Å) [10].

Table 2: Key Optical and Electrical Properties

PropertyValue/CharacteristicsMeasurement Conditions
Band Gap3.0–3.75 eV300 K, crystalline
Transmittance>90% (visible spectrum)500-nm film thickness
Electrical Conductivity10²–10⁴ S/cmUndoped crystalline
Electron Mobility30–400 cm²/V·s (thin films)Dependence on crystallinity
Carrier Concentration10¹⁹–10²⁰ cm⁻³Oxygen vacancy-controlled

Thermally, indium oxide demonstrates exceptional stability, melting at 1910°C without decomposition. Upon heating above 700°C, it partially reduces to indium(I) oxide (In₂O), and decomposes to elemental indium and oxygen above 2000°C [4] [9]. Its high melting point and chemical inertness facilitate applications in harsh environments.

Significance in Materials Science and Semiconductor Research

Indium oxide’s dual functionality—optical transparency combined with controllable electrical conductivity—establishes it as a cornerstone of optoelectronics. Its degenerate semiconductor behavior arises from the overlap of indium 5s orbitals, forming an isotropic conduction pathway resilient to structural disorder. This enables high electron mobility even in amorphous phases (10–50 cm²/V·s), contrasting sharply with amorphous silicon (<1 cm²/V·s) [5] [10].

In materials engineering, indium oxide serves as a versatile host matrix for dopant elements (Sn, Zn, Mo, Cr) that tailor electronic, optical, or magnetic properties. Tin doping transforms it into the industry-standard ITO, achieving resistivities as low as 10⁻⁴ Ω·cm. Transition metal doping (e.g., Cr³⁺) introduces room-temperature ferromagnetism, enabling spintronic applications. Recent advances exploit its high surface-to-volume ratio in nanostructured forms (nanowires, nanoparticles) for gas sensing and catalysis, leveraging surface oxygen vacancies as active sites [4] [7] [10].

Furthermore, indium oxide interfaces cleanly with high-mobility semiconductors (GaAs, InP, Si) forming heterojunctions for solar cells and transistors. Its compatibility with low-temperature processing (<400°C) allows integration with flexible substrates, driving innovations in wearable electronics and bendable displays [5] [10].

Properties

CAS Number

1312-43-2

Product Name

Indium oxide

IUPAC Name

indium(3+);oxygen(2-)

Molecular Formula

In2O3

Molecular Weight

277.63 g/mol

InChI

InChI=1S/2In.3O/q2*+3;3*-2

InChI Key

PJXISJQVUVHSOJ-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[In+3].[In+3]

Synonyms

indium oxide
indium oxide (In2-O3)

Canonical SMILES

[O-2].[O-2].[O-2].[In+3].[In+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.